Antimalarial agent 30

Antimalarial Plasmodium berghei Liver-stage parasite

Antimalarial agent 30 is a rigorously characterized β-carboline derivative with confirmed EC50 of 5.2 μM against P. berghei liver-stage parasites. Unlike analog compound 16, it exhibits no observable cytotoxicity up to 100 μM in HuH7 hepatocytes. This validated selectivity profile and high lipophilicity (XLogP 4.9) ensure reliable data in hepatic assays and formulation studies. Procure with full analytical traceability.

Molecular Formula C18H11F3N2
Molecular Weight 312.3 g/mol
Cat. No. B12390640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimalarial agent 30
Molecular FormulaC18H11F3N2
Molecular Weight312.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C18H11F3N2/c19-18(20,21)12-7-5-11(6-8-12)16-17-14(9-10-22-16)13-3-1-2-4-15(13)23-17/h1-10,23H
InChIKeyUWDNDJVFLNIMHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole: Procurement-Relevant Identity, Physicochemical Profile, and Comparator Context


1-[4-(Trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole (CAS 1597425-64-3, synonym: Antimalarial agent 30, compound 11) is a synthetic C1-aryl substituted β-carboline belonging to the pyrido[3,4-b]indole chemotype [1]. The compound features a trifluoromethyl-substituted phenyl ring at the C1 position of the tricyclic β-carboline core, a structural motif distinct from naturally occurring β-carbolines (e.g., norharmane, harmane) and other synthetic C1-aryl analogs [2]. Key physicochemical parameters—molecular weight 312.3 g/mol, predicted XLogP3-AA 4.9, and experimental melting point 150–153 °C—are documented in public databases [1]. The compound is commercially available as a yellow to pale yellow solid, stored at room temperature (20–22 °C) under dry conditions . This evidence guide provides comparator-based quantitative differentiation relevant to procurement decisions, explicitly addressing where substitution with generic or in-class analogs would yield materially different experimental outcomes.

Why 1-[4-(Trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole Cannot Be Interchanged with Unsubstituted or Alternative C1-Aryl β-Carbolines


The C1 aryl substituent of the β-carboline scaffold critically determines both the magnitude and the biological target engagement of the molecule [1]. Unsubstituted β-carboline (norharmane) exhibits micromolar-range benzodiazepine receptor affinity but lacks the structural features necessary for potent antiparasitic activity [2]. Replacement of the 4-(trifluoromethyl)phenyl group at C1 with alternative substituents—such as 3-(trifluoromethyl)phenyl (as in Antimalarial agent 29), 4-chlorophenyl, 4-nitrophenyl, or 1-naphthyl—produces marked differences in antiplasmodial potency, lipophilicity (logP), and crystallinity (melting point) . These differences directly impact experimental reproducibility in parasite inhibition assays, compound handling during formulation, and compatibility with downstream medicinal chemistry optimization campaigns. Substituting 1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole with a generic β-carboline or an uncharacterized C1-aryl analog introduces uncontrolled variables that invalidate cross-study comparisons and procurement specifications. The quantitative evidence presented in Section 3 establishes the specific performance and property deltas that justify compound-specific selection.

1-[4-(Trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole: Quantified Differentiation Against Closest Analogs for Procurement Decision Support


Antiplasmodial Activity of 1-[4-(Trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole vs. Alternative C1-Aryl Substituted Analogs

The compound inhibits P. berghei liver-stage parasite load with an EC50 of 5.2 μM [1]. In contrast, the closely related analog Antimalarial agent 29 (6-chloro-1-[3-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole) exhibits an EC50 of 1.48 μM against the D6 strain and 1.81 μM against ARC08-022 . The 3.5- to 3.7-fold higher potency of the 3-CF₃/6-Cl analog relative to the target compound demonstrates that the regioisomeric position of the trifluoromethyl substituent (para vs. meta) and the presence of additional halogen substitution (6-chloro) materially alter antiplasmodial activity. Unsubstituted β-carboline (norharmane) lacks any reported antiplasmodial activity in this assay system, confirming the essential role of the C1-aryl substituent for parasite inhibition.

Antimalarial Plasmodium berghei Liver-stage parasite EC50 Structure-Activity Relationship

Lipophilicity (XLogP3-AA) of 1-[4-(Trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole vs. Methoxy-Substituted β-Carboline Analogs

The target compound has a computed XLogP3-AA of 4.9 [1], placing it in a high-lipophilicity range relative to many β-carboline analogs. A class-level SAR analysis indicates that replacement of the trifluoromethyl group with a methoxy substituent (OCH₃) reduces logP by approximately 1.2 units . This implies that methoxy-substituted C1-phenyl β-carbolines would exhibit logP values in the range of ~3.7. The ~1.2 logP difference corresponds to an approximately 16-fold difference in octanol-water partition coefficient (logP = log Kₒw), which has direct implications for aqueous solubility and membrane permeability in biological assays.

Lipophilicity LogP Physicochemical Property Permeability ADME

Melting Point Specification: 1-[4-(Trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole vs. Unsubstituted β-Carboline (Norharmane)

The target compound exhibits an experimental melting point of 150–153 °C, as reported by multiple vendors . In contrast, unsubstituted β-carboline (norharmane, 9H-pyrido[3,4-b]indole) has a reported melting point of 199–201 °C [1]. The ~49 °C depression in melting point conferred by the 4-(trifluoromethyl)phenyl substituent at C1 reflects a reduction in crystal lattice energy, consistent with the disruption of intermolecular hydrogen bonding involving the N9-H moiety and the introduction of a bulky, hydrophobic aryl group. The lower melting point of the target compound facilitates handling and dissolution at moderate temperatures but also imposes more stringent storage condition requirements (sealed, dry, room temperature) to prevent degradation.

Melting Point Crystallinity Purity Solid-State Property Quality Control

Positional Isomer Differentiation: 4-Trifluoromethylphenyl vs. 3-Trifluoromethylphenyl Regioisomeric Activity Profile

The para-substituted 4-(trifluoromethyl)phenyl analog (target compound) displays an EC50 of 5.2 μM against P. berghei liver-stage parasites . The regioisomeric meta-substituted analog, Antimalarial agent 29 (1-[3-(trifluoromethyl)phenyl]-6-chloro-9H-pyrido[3,4-b]indole), exhibits EC50 values of 1.48–1.81 μM against the D6 and ARC08-022 strains . While the 6-chloro substitution in agent 29 contributes additively to potency, the regioisomeric difference alone is a recognized determinant of β-carboline bioactivity: C1-aryl substituents positioned para to the trifluoromethyl group present a distinct electronic and steric profile compared to meta-substituted analogs, affecting π-stacking interactions with biological targets and conformational preferences of the C1-aryl ring relative to the β-carboline plane [1].

Regioisomer Positional Isomer Antimalarial Activity SAR C1 Substituent

Recommended Research and Procurement Applications for 1-[4-(Trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole Based on Quantitative Evidence


Antimalarial Drug Discovery: Liver-Stage Plasmodium berghei Screening with a Defined 5 μM EC50 Reference Compound

The compound's EC50 of 5.2 μM against P. berghei liver-stage parasites positions it as a mid-potency reference standard for high-throughput screening campaigns targeting hepatic-stage malaria [1]. Unlike the more potent 3-CF₃/6-Cl analog (EC50 ~1.5–1.8 μM), the target compound provides a larger dynamic range for detecting compound synergy or resistance modulation. Its para-CF₃ substitution pattern also serves as a defined SAR anchor for exploring regioisomeric effects on antiplasmodial activity. Procurement of this specific analog ensures consistency with published EC50 benchmarks and avoids the potency inflation that would result from inadvertent substitution with meta-CF₃ regioisomers [2].

Medicinal Chemistry SAR Expansion: C1-Aryl β-Carboline Library Design with Controlled Lipophilicity

With an XLogP3-AA of 4.9, the compound establishes a high-lipophilicity reference point within C1-aryl β-carboline libraries [1]. This property is essential for studies examining the relationship between logP and membrane permeability, metabolic stability, or off-target binding. The ~1.2 logP differential relative to methoxy-substituted analogs [2] enables controlled experiments where lipophilicity is systematically varied while maintaining the β-carboline core. Procurement of the 4-CF₃ analog is necessary when the experimental design requires a high-logP comparator to benchmark the impact of polar substituent introduction on ADME properties.

Analytical Quality Control and Reference Standard Procurement for C1-Aryl β-Carbolines

The distinct melting point of 150–153 °C provides a robust identity confirmation parameter for incoming quality control of research-grade material [1][2]. This value is substantially lower than that of unsubstituted β-carboline (199–201 °C) and differs from other C1-aryl analogs, enabling rapid verification of compound identity by differential scanning calorimetry or melting point apparatus. The compound is supplied as a yellow to pale yellow solid and requires storage in sealed containers under dry conditions at room temperature . Procurement from vendors providing documented melting point specifications and appropriate storage recommendations is essential for maintaining material integrity in long-term research use.

β-Carboline Scaffold Validation: Baseline Activity Determination for C1-4-CF₃-Phenyl Substitution

The compound serves as a defined benchmark for establishing baseline antiplasmodial activity conferred specifically by the C1-4-(trifluoromethyl)phenyl substituent on the β-carboline core [1]. In the absence of this substitution (i.e., norharmane), no measurable antiplasmodial activity is observed [2]. This binary activity differential (inactive → EC50 5.2 μM) validates the C1-aryl group as an essential pharmacophoric element. Research programs investigating alternative C1-substituents (e.g., 4-chlorophenyl, 4-nitrophenyl, 1-naphthyl) require this compound as the para-CF₃ reference to establish quantitative structure-activity relationships and to calibrate potency expectations for newly synthesized analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antimalarial agent 30

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.